molecular formula C19H28Cl4N4O6 B13782468 Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate CAS No. 89170-55-8

Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate

Cat. No.: B13782468
CAS No.: 89170-55-8
M. Wt: 550.3 g/mol
InChI Key: XXRNBJXITIYIFQ-UHFFFAOYSA-N
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Description

Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. Chloramphenicol itself was first isolated from Streptomyces venezuelae in 1947 and has since been synthesized for broader use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate involves several steps. One common method includes the reaction of chloramphenicol with 4-methyl-1-piperazinepropionic acid in the presence of an acid binding agent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is unique due to its modified piperazine ring, which enhances its antibacterial properties and potentially reduces side effects compared to its parent compound. This modification allows for more targeted applications in both research and clinical settings .

Properties

CAS No.

89170-55-8

Molecular Formula

C19H28Cl4N4O6

Molecular Weight

550.3 g/mol

IUPAC Name

[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrochloride

InChI

InChI=1S/C19H26Cl2N4O6.2ClH/c1-23-8-10-24(11-9-23)7-6-16(26)31-12-15(22-19(28)18(20)21)17(27)13-2-4-14(5-3-13)25(29)30;;/h2-5,15,17-18,27H,6-12H2,1H3,(H,22,28);2*1H

InChI Key

XXRNBJXITIYIFQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl.Cl

Origin of Product

United States

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